Dimethylditetradecylammonium chloride
Description
Dimethylditetradecylammonium chloride (DTDAC) is a cationic surfactant belonging to the quaternary ammonium compound (QAC) family. Its structure consists of a central nitrogen atom bonded to two tetradecyl (14-carbon) hydrocarbon chains and two methyl groups, with a chloride counterion . DTDAC is primarily utilized in the formulation of cationic liposomes (CLs) for antibacterial drug delivery due to its ability to interact electrostatically with negatively charged bacterial membranes . Studies highlight its role in balancing antibacterial efficacy and mammalian cell biocompatibility when incorporated into lipid-based nanoparticles .
Properties
IUPAC Name |
dimethyl-di(tetradecyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H64N.ClH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31(3,4)30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h5-30H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHHCURRBLAGFA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H64ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8051463 | |
| Record name | Dimethylditetradecylammonium chloride | |
| Source | EPA DSSTox | |
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Molecular Weight |
474.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10108-91-5, 68391-05-9 | |
| Record name | Dimethylditetradecylammonium chloride | |
| Source | CAS Common Chemistry | |
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| Record name | Dimethyldimyristylammonium chloride | |
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| Record name | Quaternary ammonium compounds, di-C12-18-alkyldimethyl, chlorides | |
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| Record name | Ammonium, chloride | |
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| Record name | Dimethylditetradecylammonium chloride | |
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| Record name | Quaternary ammonium compounds, di-C12-18-alkyldimethyl, chlorides | |
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| Record name | Dimethylditetradecylammonium chloride | |
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| Record name | DIMYRISTYLDIMONIUM CHLORIDE | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethylditetradecylammonium chloride can be synthesized through the quaternization of dimethyltetradecylamine with methyl chloride. The reaction typically occurs in an alcohol solvent under reflux conditions at temperatures between 75 and 95°C. A catalyst is often added to increase the reaction rate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Dimethylditetradecylammonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in phase transfer catalysis, facilitating reactions between compounds in different phases .
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkyl halides and various nucleophiles. The reactions typically occur under mild conditions, often in the presence of a solvent such as alcohol or water .
Major Products Formed
The major products formed from reactions involving this compound are typically other quaternary ammonium compounds, which can be used in various applications such as disinfectants and surfactants .
Scientific Research Applications
Antimicrobial Applications
DMTAC is widely recognized for its antimicrobial efficacy , making it a valuable ingredient in disinfectants and sanitizers. Its effectiveness against bacteria, viruses, and fungi is pivotal in maintaining hygiene in various environments, including healthcare settings and food processing industries.
Disinfectants and Sanitizers
- Household Products : DMTAC is commonly found in household cleaning products due to its ability to kill pathogens effectively. It is often used in formulations for kitchen cleaners, laundry detergents, and surface disinfectants.
- Industrial Use : In industrial settings, DMTAC is utilized for sanitizing equipment, particularly in the food industry where maintaining hygiene standards is crucial. Its compatibility with various surfaces and materials enhances its utility in these applications .
Agricultural Applications
In agriculture, DMTAC serves as a biocide, particularly in the disinfection of equipment used in dairy farming. Its application helps prevent the spread of pathogens that can affect livestock health and productivity.
Pesticide Formulations
- DMTAC is included in pesticide formulations as a surfactant that enhances the distribution and effectiveness of active ingredients. This improves the overall efficacy of pest control measures while ensuring safety for crops and livestock .
Industrial Processes
DMTAC finds applications beyond antimicrobial uses; it also plays a role in various industrial processes.
Emulsification and Phase Transfer
- As a surfactant, DMTAC aids in emulsifying oils and water, facilitating processes like extraction and formulation in chemical manufacturing. It acts as a phase transfer catalyst, which can enhance reaction rates in biphasic systems .
Safety and Handling Considerations
While DMTAC has numerous beneficial applications, it also poses certain health risks. Exposure can lead to skin irritation and hypersensitivity reactions, particularly among healthcare workers who frequently use products containing this compound . Proper safety protocols must be followed when handling DMTAC to mitigate these risks.
Case Studies
Several studies highlight the applications of DMTAC:
Mechanism of Action
Dimethylditetradecylammonium chloride exerts its effects by interacting with the phospholipid membranes of microorganisms. The positively charged ammonium group binds to the negatively charged cell membranes, leading to membrane disruption and cell lysis. This mechanism makes it effective as a disinfectant and preservative .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
Antibacterial Activity
- DTDAC : Exhibits potent antibacterial activity due to its intermediate chain length, balancing membrane insertion and electrostatic disruption. In CL formulations, it achieves bactericidal effects at moderate concentrations .
- DODAC : Requires a critical threshold (20 mol% in CLs) for effective bacterial eradication but demonstrates lower cytotoxicity to mammalian cells, making it suitable for biomedical applications .
- DHDAC : Intermediate between DTDAC and DODAC in chain length; its activity and toxicity profiles are less studied but likely follow similar trends .
Cytotoxicity and Biocompatibility
- DODAC : CLs with high DODAC content (≥20 mol%) show selective toxicity, killing bacteria while sparing mammalian cells .
- DTDAC : Shorter chains may increase mammalian cell toxicity in free form, but encapsulation in CLs mitigates this risk .
- General Trend: Longer chains reduce cytotoxicity by limiting nonspecific hydrophobic interactions with mammalian membranes .
Mechanistic Insights
- Electrostatic Interaction : All di-alkyl QACs share a positively charged quaternary ammonium group, enabling attraction to negatively charged bacterial surfaces .
- Hydrophobic Interaction : Chain length dictates membrane fusion efficiency. Shorter chains (DTDAC) penetrate bacterial membranes more effectively, while longer chains (DODAC) stabilize CL structures .
Comparison with Other QACs
Didecyldimethylammonium Chloride (DDAC, C10)
- Structure : Two decyl (10C) chains.
- Properties : Higher cytotoxicity and irritancy compared to di-alkyl QACs with longer chains. Used as a broad-spectrum biocide but restricted in topical applications due to toxicity .
- Key Difference : Shorter chains (C10) increase membrane disruption but limit biocompatibility, unlike DTDAC or DODAC .
Mono-Alkyl QACs (e.g., Dodecyldimethylammonium Chloride)
- Structure : Single dodecyl (12C) chain.
- Properties : Less effective against Gram-negative bacteria due to reduced hydrophobic anchoring compared to di-alkyl QACs .
Biological Activity
Dimethylditetradecylammonium chloride (DMTAC) is a quaternary ammonium compound known for its antimicrobial properties. This article explores the biological activity of DMTAC, including its mechanisms of action, efficacy against various microorganisms, and potential immunological effects.
Chemical Structure and Properties
DMTAC has the chemical formula and is characterized by a long hydrophobic alkyl chain, which contributes to its surfactant and biocidal properties. The compound is part of a larger class of quaternary ammonium compounds (QACs), which are widely used as disinfectants and antiseptics in various settings, including healthcare.
The primary mechanism of action for DMTAC involves the disruption of microbial cell membranes. This disruption occurs due to the interaction between the cationic nature of DMTAC and the negatively charged components of microbial membranes, leading to:
- Disruption of Lipid Bilayers : DMTAC integrates into the lipid bilayer, causing leakage of intracellular contents and ultimately cell death.
- Bactericidal Activity : The compound exhibits broad-spectrum bactericidal activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Its effectiveness is concentration-dependent and varies with the growth phase of the microorganisms.
Efficacy Against Microorganisms
DMTAC has demonstrated significant antimicrobial activity in various studies. Below is a summary table of its efficacy against different pathogens:
Immunological Effects
Recent studies have highlighted the potential immunological effects associated with exposure to DMTAC. Research indicates that DMTAC may influence immune responses in several ways:
- Hypersensitivity Reactions : Topical application has been linked to hypersensitivity reactions in murine models, suggesting that DMTAC can activate type 2 innate lymphoid cells (ILC2s), leading to increased production of Th2 cytokines such as IL-4 .
- Lymphocyte Activation : Exposure to DMTAC has been shown to increase lymphocyte proliferation in draining lymph nodes, indicating a possible immunomodulatory effect. This was evidenced by significant increases in activated CD4+ and CD8+ T-cells following dermal exposure .
Case Studies
- Dermal Exposure Study : A study evaluated the immune response in mice exposed to varying concentrations of DMTAC. Results indicated a dose-dependent increase in immune cell activation without significant increases in IgE levels, suggesting a non-IgE-mediated hypersensitivity response .
- Bactericidal Efficacy Assessment : In a controlled environment, DMTAC was tested against strains of Pseudomonas aeruginosa, including those with adaptive resistance. The study confirmed that while resistance can develop, DMTAC remains effective at higher concentrations .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying Dimethylditetradecylammonium chloride in environmental or biological matrices?
- Methodological Answer : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the gold standard for detection, offering a limit of quantification (LOQ) of ~10 mg/kg in complex matrices. Sample preparation should use glass containers to avoid adsorption losses, and chromatographic separation should target retention times specific to the compound’s alkyl chain length (e.g., C10 vs. C12 analogs) . For environmental samples, extraction with isopropanol-water mixtures improves recovery due to the compound’s solubility profile (650 mg/L in water at 25°C) .
Q. How is this compound synthesized on a laboratory scale?
- Methodological Answer : A two-step synthesis is common:
Amination : React chlorodecane with methylamine in the presence of potassium iodide to form didecylmethyl tertiary amine.
Quaternization : React the tertiary amine with methyl chloride under pressure (0.3–0.5 MPa) in a water-isopropanol medium at 80–90°C for 3–4 hours. Sodium carbonate is added to neutralize HCl byproducts . Purity is verified via thin-layer chromatography (TLC) to confirm the absence of diethylammonium chloride side products .
Q. What are the primary toxicological endpoints observed in animal studies?
- Methodological Answer : Inhalation studies in Sprague-Dawley rats (13-week exposure) report dose-dependent respiratory inflammation and liver enzyme elevation. Topical application activates type 2 innate lymphoid cells, triggering mixed allergic responses. Researchers should prioritize dose ranges of 0.1–10 mg/kg for acute toxicity studies, noting an oral LD50 of 84 mg/kg in rats .
Advanced Research Questions
Q. How do researchers optimize experimental conditions to minimize aggregation of this compound in aqueous solutions?
- Methodological Answer : Aggregation is influenced by critical micelle concentration (CMC), which varies with temperature and ionic strength. Use dynamic light scattering (DLS) to monitor particle size, and adjust pH to >7 to enhance solubility. Adding co-solvents like ethanol (10–20% v/v) disrupts micelle formation, improving bioavailability in in vitro assays .
Q. How can researchers resolve discrepancies in reported toxicity values across studies?
- Methodological Answer : Conflicting data often arise from differences in exposure routes (e.g., inhalation vs. topical) or solvent carriers. For example, isopropanol-based formulations may enhance dermal penetration, amplifying irritancy . Standardize protocols using OECD Test Guidelines (e.g., TG 412 for inhalation) and cross-validate results with in silico models (e.g., QSAR for bioaccumulation potential) .
Q. What strategies mitigate interference from co-occurring quaternary ammonium compounds during analysis?
- Methodological Answer : Use tandem mass spectrometry (MS/MS) with precursor ion scanning for m/z 362.08 (molecular ion of this compound) to differentiate it from analogs like dioctyldimethylammonium chloride (C8) or didodecyldimethylammonium chloride (C12). Chromatographic separation on a C18 column with a gradient elution (acetonitrile/ammonium formate) improves resolution .
Q. How do researchers design studies to assess long-term environmental persistence of this compound?
- Methodological Answer : Conduct soil microcosm experiments under aerobic and anaerobic conditions, monitoring degradation via LC-MS/MS. The compound’s logP of 2.8 predicts moderate adsorption to organic matter, but hydrolysis rates are slow (t1/2 >60 days at pH 7). Use radiolabeled analogs (e.g., ¹⁴C-labeled) to track mineralization pathways .
Data Contradiction Analysis
Q. Why do some studies report negligible dermal absorption while others highlight hypersensitivity?
- Methodological Answer : Hypersensitivity (e.g., type IV allergic reactions) may result from impurities like unreacted tertiary amines or methyl chloride residues. Purity analysis via nuclear magnetic resonance (NMR) and elemental analysis is critical. Additionally, murine models may overestimate immune activation compared to human epidermal equivalents .
Q. How should researchers interpret conflicting ecotoxicity data in aquatic vs. terrestrial models?
- Methodological Answer : Aquatic toxicity (e.g., LC50 in Daphnia) is influenced by bioavailability, which decreases in hard water due to Ca²⁺/Mg²⁺ competition. Terrestrial models may underestimate risks due to soil binding. Normalize data to organic carbon content (Koc) and use species sensitivity distribution (SSD) models for extrapolation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
